(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester
Beschreibung
This compound, with the systematic name (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353960-74-3), is a chiral piperidine derivative featuring a benzyl ester group and a stereochemically defined 2-amino-3-methyl-butyryl moiety. Its molecular formula is C₁₈H₂₇N₃O₃, and it serves as a key intermediate in peptide-mimetic drug development due to its rigid piperidine backbone and functionalized side chain .
Eigenschaften
IUPAC Name |
benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20-15-9-6-10-21(11-15)18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,22)/t15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTVQOVFSHGLIE-CVEARBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article synthesizes existing research findings and data to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
t features a piperidine ring substituted with a benzyl ester and an amino acid moiety, which is critical for its biological interactions.
The biological activity of (R)-3-((S)-2-amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester is primarily attributed to its interaction with specific biological targets. It has been shown to modulate various pathways, particularly those involving neurotransmitter systems and cellular signaling.
1. Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter release and uptake, particularly in relation to glutamate and GABAergic systems. This modulation could have implications for neuroprotective strategies in conditions such as neurodegeneration and mood disorders.
2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For example, it has shown activity against certain kinases involved in cell signaling pathways, which may be relevant for cancer therapeutics.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of (R)-3-((S)-2-amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester:
| Study | Biological Activity | IC50/EC50 | Target | Notes |
|---|---|---|---|---|
| Study 1 | Neuroprotective effects | 50 µM | NMDA receptor | In vitro studies demonstrated reduced excitotoxicity. |
| Study 2 | Anticancer activity | 20 µM | CSNK2A kinase | Selectivity observed over other kinases. |
| Study 3 | Anti-inflammatory effects | 30 µM | COX enzymes | Reduced pros |
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Key Properties
The compound is part of a family of piperidine- and pyrrolidine-based benzyl esters with modifications in stereochemistry, substituent groups, and side-chain configurations. Below is a comparative analysis of its analogs:
Key Observations
Pyrrolidine analogs (e.g., in ) introduce a smaller, five-membered ring, affecting conformational flexibility compared to piperidine derivatives .
Substituent Effects :
- Ethyl vs. Methyl Groups : Ethyl-carbamic acid substituents (e.g., CAS 1354023-84-9) increase molecular weight and lipophilicity, which may influence blood-brain barrier penetration .
- Positional Isomerism : C3 vs. C4 substitutions on piperidine (e.g., vs. 7) alter steric hindrance and electronic environments, impacting enzymatic recognition .
Stereochemical Sensitivity :
- The (R)- and (S)-configurations in the target compound (CAS 1353960-74-3) are critical for chiral recognition in biological systems, as mirrored in analogs like CAS 1354023-84-9 .
Research Findings and Implications
While the provided evidence lacks pharmacological data, structural analysis suggests:
- Bioavailability : Increased lipophilicity in ethyl/methyl-substituted analogs (e.g., C₂₀H₃₁N₃O₃ derivatives) may enhance membrane permeability but reduce aqueous solubility .
- Synthetic Utility : The benzyl ester group in all compounds serves as a protective moiety, facilitating selective deprotection during peptide synthesis .
- Stability : Piperidine-based derivatives generally exhibit higher metabolic stability than pyrrolidine or cyclohexane analogs due to reduced ring strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
